![molecular formula C48H36MnN4 B13645534 (SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese](/img/structure/B13645534.png)
(SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese is a manganese porphyrin complex Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll This specific compound is characterized by the presence of four methylphenyl groups attached to the porphyrin ring, coordinated with a manganese ion at the center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese typically involves the following steps:
Formation of the Porphyrin Ring: The porphyrin ring is synthesized through a condensation reaction involving pyrrole and an aldehyde, such as 4-methylbenzaldehyde, under acidic conditions.
Metalation: The synthesized porphyrin is then reacted with a manganese salt, such as manganese(II) chloride, in the presence of a base like triethylamine. This step introduces the manganese ion into the center of the porphyrin ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The key steps include:
Bulk Condensation: Large-scale condensation reactions using industrial reactors.
Efficient Metalation: Use of continuous flow reactors for the metalation step to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese undergoes various chemical reactions, including:
Oxidation: The manganese center can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The methylphenyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other peroxides under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Oxidized manganese porphyrin complexes.
Reduction: Reduced manganese porphyrin complexes.
Substitution: Substituted porphyrin derivatives with various functional groups.
Applications De Recherche Scientifique
(SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese has diverse applications in scientific research:
Chemistry: Used as a catalyst in oxidation reactions and as a model compound for studying electron transfer processes.
Biology: Investigated for its potential in mimicking the activity of natural enzymes, particularly in oxidative stress studies.
Medicine: Explored for its potential in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation.
Industry: Utilized in the development of sensors and as a component in materials for electronic applications.
Mécanisme D'action
The mechanism by which (SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese exerts its effects involves:
Catalysis: The manganese center acts as a catalytic site, facilitating redox reactions.
Electron Transfer: The porphyrin ring system allows for efficient electron transfer, which is crucial in catalytic and photodynamic processes.
Reactive Oxygen Species Generation: Upon light activation, the compound can generate reactive oxygen species, which are useful in photodynamic therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Cobalt
- (SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Zinc
- (SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Iron
Uniqueness
(SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese is unique due to its specific redox properties and ability to generate reactive oxygen species efficiently. This makes it particularly valuable in applications such as catalysis and photodynamic therapy, where these properties are essential.
Propriétés
Formule moléculaire |
C48H36MnN4 |
|---|---|
Poids moléculaire |
723.8 g/mol |
Nom IUPAC |
manganese(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4.Mn/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |
Clé InChI |
QYIMDIYNTAMZCG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


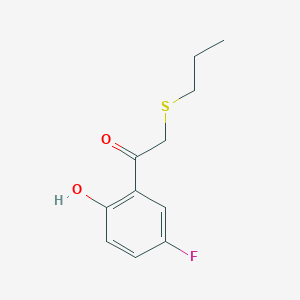
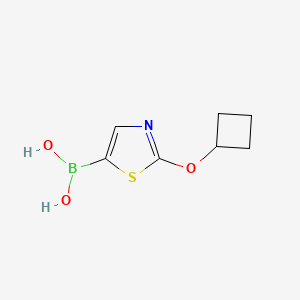
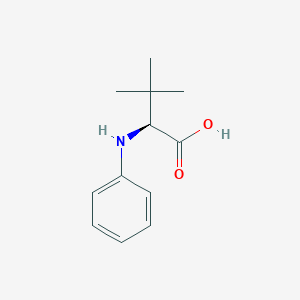
![5-[[1-[4,4-Difluoro-3-(3-fluoropyrazol-1-yl)butanoyl]-4-hydroxypiperidin-4-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13645470.png)
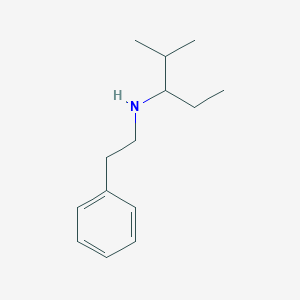

![[(4-Aminobenzenesulfonyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13645503.png)
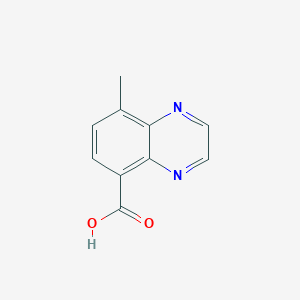
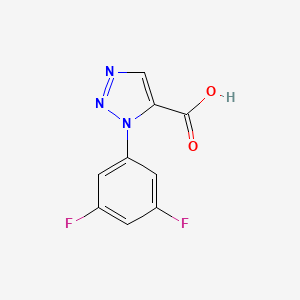
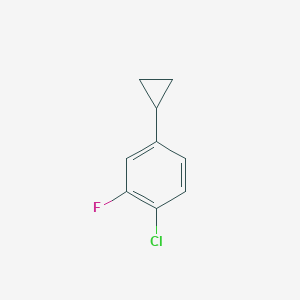
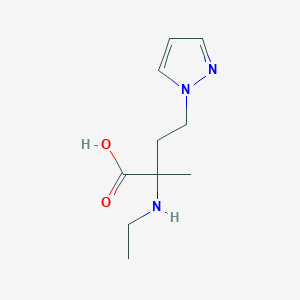


![(3AS,7aR)-1-(2-methoxyethyl)octahydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13645550.png)
